molecular formula C15H13FO2 B3079233 3'-Fluoro-4'-methoxy-4-acetylbiphenyl CAS No. 106291-24-1

3'-Fluoro-4'-methoxy-4-acetylbiphenyl

Cat. No.: B3079233
CAS No.: 106291-24-1
M. Wt: 244.26 g/mol
InChI Key: OLQMZOJTNRZQMI-UHFFFAOYSA-N
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Description

3’-Fluoro-4’-methoxy-4-acetylbiphenyl is an organic compound characterized by the presence of a biphenyl core substituted with a fluoro group at the 3’ position, a methoxy group at the 4’ position, and an acetyl group at the 4 position

Scientific Research Applications

3’-Fluoro-4’-methoxy-4-acetylbiphenyl has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated aromatic compounds.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Fluoro-4’-methoxy-4-acetylbiphenyl can be synthesized through a Friedel-Crafts acylation reaction. The typical synthetic route involves the reaction of 3’-fluoro-4’-methoxybiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Reaction Conditions:

    Reagents: 3’-Fluoro-4’-methoxybiphenyl, acetyl chloride, aluminum chloride

    Solvent: Dichloromethane or another suitable non-polar solvent

    Temperature: 0°C to room temperature

    Time: 2-4 hours

Industrial Production Methods

Industrial production of 3’-fluoro-4’-methoxy-4-acetylbiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4’-methoxy-4-acetylbiphenyl undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, reflux conditions

    Reduction: Sodium borohydride in methanol, room temperature

    Substitution: Sodium methoxide in methanol, reflux conditions

Major Products

    Oxidation: 3’-Fluoro-4’-methoxy-4-carboxybiphenyl

    Reduction: 3’-Fluoro-4’-methoxy-4-hydroxybiphenyl

    Substitution: 3’-Methoxy-4’-methoxy-4-acetylbiphenyl (if methoxide is used)

Mechanism of Action

The mechanism of action of 3’-fluoro-4’-methoxy-4-acetylbiphenyl depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance binding affinity and selectivity due to its electron-withdrawing properties. The methoxy and acetyl groups can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Fluoro-4’-methoxyacetophenone
  • 4’-Methoxy-3’-fluoroacetophenone
  • 3’-Chloro-4’-methoxyacetophenone
  • 4’-Methoxy-3’-nitroacetophenone

Uniqueness

3’-Fluoro-4’-methoxy-4-acetylbiphenyl is unique due to the combination of its substituents. The presence of both a fluoro and a methoxy group on the biphenyl core, along with an acetyl group, imparts distinct electronic and steric properties. This combination can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and materials science.

Properties

IUPAC Name

1-[4-(3-fluoro-4-methoxyphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10(17)11-3-5-12(6-4-11)13-7-8-15(18-2)14(16)9-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQMZOJTNRZQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901219124
Record name 1-(3′-Fluoro-4′-methoxy[1,1′-biphenyl]-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106291-24-1
Record name 1-(3′-Fluoro-4′-methoxy[1,1′-biphenyl]-4-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106291-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3′-Fluoro-4′-methoxy[1,1′-biphenyl]-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Fluoro-4-methoxybiphenyl was acetylated with acetyl chloride/AlCl3 in carbon disulfide in the usual way. The product was twice recrystallized from toluene to obtain 3'-fluoro-4'-methoxy-4-acetylbiphenyl (yield: 82%), m.p. 149°~149.5° C.
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Synthesis routes and methods II

Procedure details

Three grams of said 3-fluoro-4-methoxybiphenyl was dissolved in 14 ml of carbon disulfide, and 1.17 g of acetyl chloride and 2.36 g of aluminum chloride were added, followed by stirring the mixture for 10 hours. Twenty milliliters of 10% hydrochloric acid and then 5 ml of water were added, and the precipitate was filtered and washed with water. The resulting crude crystals were recrystallized from ethanol to obtain 2.75 g of 3'-fluoro-4'-methoxy-4-acetylbiphenyl (yield 76%).
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Synthesis routes and methods III

Procedure details

Into a flask were charged 150 g (0.74 mol) of the above 3-fluoro-4-methoxy biphenyl, 1 l of carbon disulfide and 58 g (0.74 mol) of acetyl chloride, to which was added 120 g (0.90 mol) of anhydrous aluminum chloride over about 2.5 hours with stirring under ice cooling. The resulting mixture was further stirred for 2 hours and refluxed for 3 hours. After the air cooling, the reaction mixture was poured into 3 l of 1 normal hydrochloric acid. The precipitated solid was filtered and recrystallized with 2-propanol two times and with methanol to obtain 53 g (yield: 29%) of 4-acetyl-3'-fluoro-4'-methoxy biphenyl.
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150 g
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58 g
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120 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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